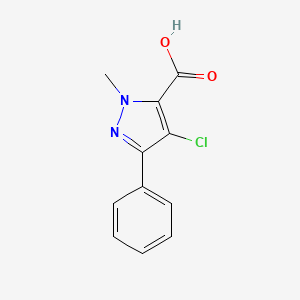![molecular formula C17H17N5O2 B2437556 4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-64-8](/img/structure/B2437556.png)
4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,3,5]triazino[1,2-a]benzimidazoles . These types of compounds are known to exhibit antibacterial and dihydrofolate reductase (DHFR) inhibitory activities . They can be used in the treatment of some tumors .
Synthesis Analysis
The synthesis of similar compounds involves the cyclocondensation reaction of the corresponding 2-guanidinobenzimidazoles with various ketones . The reaction is typically carried out in the presence of a base like piperidine .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by NMR spectroscopy . For instance, in 1H NMR spectra of 4,4-diethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines, there are two different multiplets of methylene groups at 1.71–1.85 and 2.34–2.45 ppm, respectively .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclocondensation reactions . The cyclization of starting 2-guanidinobenzimidazoles bearing alkoxy substituents in the benzene ring proceeds more smoothly .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .
科学的研究の応用
Synthesis and Biological Activity
Research has shown the synthesis of various 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines, including compounds related to 4-(3,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine. These compounds were prepared through cyclization reactions and investigated for their prototropic tautomerism. A study found that these compounds inhibited mammalian dihydrofolate reductase, with one variant showing significant activity (IC50 = 10.9 mM) (Dolzhenko & Chui, 2007).
Antiproliferative Activity
Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, closely related to the chemical , have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. A particular compound in this class demonstrated moderate antiproliferative activity with IC50 values ranging between 25-60 μM (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Synthesis Variants and Tautomerism
The synthesis of related ethyl 6-aryl-4-oxo-4,6-dihydro-pyrimido[2',1':4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates has been reported. These compounds, which share a core structure with 4-(3,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, exist in dynamic equilibrium of various tautomeric forms, revealing the chemical complexity of this family of compounds (Dolzhenko, Chui, & Dolzhenko, 2006).
Antinematodal Activity
A study on 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines, which are structurally similar to the chemical of interest, reported their synthesis and investigation for antinematodal activity. It was found that the derivatives with a hydroxyl group substitution demonstrated significant anti-Trichinella spiralis activity, showcasing the potential of these compounds in parasitic infection treatments (Anichina, 2020).
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to a multitude of biochemical changes.
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some indole derivatives have shown inhibitory activity against influenza A , indicating potential interactions with viral replication pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting potential antiviral effects at the cellular level.
将来の方向性
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-23-13-8-7-10(9-14(13)24-2)15-20-16(18)21-17-19-11-5-3-4-6-12(11)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYBPRVKTGYSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

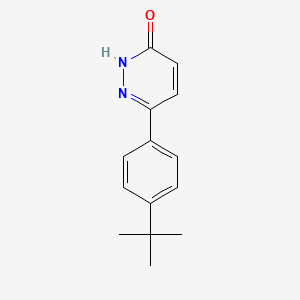
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)
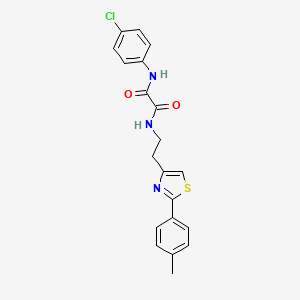
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2437478.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)
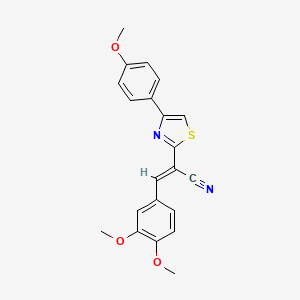
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)
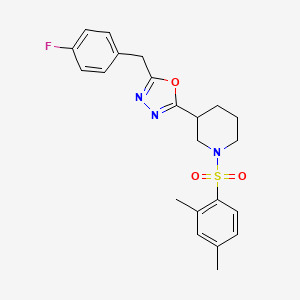
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)

![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)
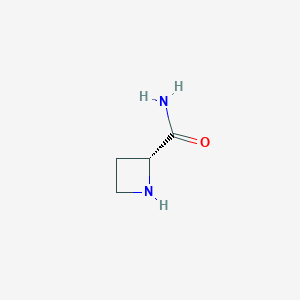
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)
